molecular formula C14H19BrN4O B1240422 Pyrithiamine bromide CAS No. 616-92-2

Pyrithiamine bromide

Cat. No. B1240422
CAS RN: 616-92-2
M. Wt: 339.23 g/mol
InChI Key: GUWSQVZFXHIGLN-UHFFFAOYSA-M
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Description

1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium bromide is a pyridinium salt that is 1-(4-amino-2-methylpyrimidin-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium having bromide as the counterion. It is a pyridinium salt and an organic bromide salt. It contains a pyrithiamine.

Scientific Research Applications

  • Immunological Function Alteration : Pyrithiamine bromide (PB) has been studied for its effects on immunological functions. In a study, it was shown that PB can selectively suppress humoral antibody responses in B6C3F1 mice (Peden-Adams et al., 2004).

  • Protection Against Acetylcholinesterase Inhibition by Pesticides : Research indicates that PB can protect acetylcholinesterase in human muscle from inhibition by certain pesticides, suggesting a potential role for PB in protecting against pesticide exposure (Henderson et al., 2012).

  • Genomic and Genetic Insights : Using zebrafish as a model, the genomic and genetic effects of PB were explored. This research provides insights into the molecular impact of PB, which could aid in developing therapies for conditions like Gulf War Illness (Myers & Williams, 2011).

  • Autonomic, Hemodynamic, and Metabolic Effects : A study on ovariectomized mice revealed that low doses of PB could modulate heart rate variability, indicating potential applications in autonomic function modulation (Ribeiro et al., 2018).

  • Determination in Biological Samples : An overview of methodologies for quantifying PB and its metabolites in biological samples highlights the diverse analytical techniques used in PB research (Zhao et al., 2006).

  • Carbamate Nerve Agent Prophylactics : PB's use as a nerve agent prophylactic was examined using zebrafish to assess its developmental neurotoxicity and effects on neuronal connectivity, providing insights into the drug's broader impacts on neurobiology (Fischer et al., 2015).

  • Neuronal Apoptosis Mechanism Study : Research on rat cerebellar granule cells showed that PB could induce apoptotic cell death mediated by reactive oxygen species, providing a mechanistic understanding of its potential neurotoxicity (Li et al., 2001).

  • Effects on Food Motivation : A study on rats revealed that PB could decrease food motivation, suggesting an impact on behavioral aspects related to hunger and consumption (Haaren et al., 2001).

  • Antioxidant Defense System Interaction : Investigation of PB's interaction with physical stress on the antioxidant defense system in mice muscle tissue showed altered antioxidant enzyme activities, indicating oxidative stress responses (Jagannathan et al., 2001).

  • Blood-Brain Barrier Permeability Study : Research on rats indicated that stress could reduce the permeability of the blood-brain barrier to PB, challenging previous findings and suggesting the need for further study (Sinton et al., 2000).

  • Stress and Cholinesterase Inhibitor Interactions : A study exploring the interaction between stress and PB on cholinesterase inhibition in rats highlighted the potential for unexpected central nervous system effects under stress conditions (Beck et al., 2003).

properties

CAS RN

616-92-2

Product Name

Pyrithiamine bromide

Molecular Formula

C14H19BrN4O

Molecular Weight

339.23 g/mol

IUPAC Name

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide

InChI

InChI=1S/C14H19N4O.BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1

InChI Key

GUWSQVZFXHIGLN-UHFFFAOYSA-M

SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Canonical SMILES

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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